6,7-Diphenylpteridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H12N4 |
|---|---|
Molecular Weight |
284.3g/mol |
IUPAC Name |
6,7-diphenylpteridine |
InChI |
InChI=1S/C18H12N4/c1-3-7-13(8-4-1)16-17(14-9-5-2-6-10-14)22-18-15(21-16)11-19-12-20-18/h1-12H |
InChI Key |
KEWTUEFFVXGDRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CN=CN=C3N=C2C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CN=CN=C3N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 6,7 Diphenylpteridine and Its Derivatives
Classical Approaches to the Pteridine (B1203161) Nucleus Featuring Diphenyl Substitution
The foundational methods for constructing the pteridine nucleus often involve the condensation of a pyrimidine (B1678525) precursor with a 1,2-dicarbonyl compound. These methods are valued for their directness in forming the pyrazine (B50134) portion of the heterocyclic system.
One of the most fundamental and widely used methods for pteridine synthesis is the Gabriel-Isay condensation. mdpi.comwikipedia.org This reaction involves the cyclocondensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. mdpi.comorientjchem.orgresearchgate.net To achieve the specific 6,7-diphenyl substitution pattern, the α-diketone benzil (B1666583) is employed as the carbonyl precursor.
The reaction proceeds through a nucleophilic attack of the more reactive amino group of the pyrimidine (typically at the C5 position) on one of the carbonyl groups of benzil. mdpi.com This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazine ring, yielding the 6,7-diphenylpteridine derivative. The specific substituents on the starting pyrimidine ring are retained in the final product, allowing for the synthesis of a variety of substituted 6,7-diphenylpteridines. For instance, the condensation of an appropriately substituted 5,6-diaminopyrimidine with benzil is a direct route to the core this compound structure. orientjchem.orgresearchgate.net This reaction is also referred to as the Gabriel-Colman synthesis. orientjchem.orgresearchgate.net
Table 1: Gabriel-Isay Synthesis of a this compound Derivative
| Pyrimidine Precursor | Carbonyl Precursor | Product | Reference(s) |
| 4,6-diamino-2-methylthio-5-nitrosopyrimidine (reduced in situ to the 5,6-diamine) | Benzil | 4-amino-2-methylthio-6,7-diphenylpteridine | nih.gov |
| 2-amino-5,6-diamino-4-hydroxypyrimidine | Benzoin (B196080) | 2-amino-7,8-dihydro-4-hydroxy-6,7-diphenylpteridine | rsc.org |
A variation of the classical condensation approach involves the use of 2,4,5,6-tetraminopyrimidine or its salts. This precursor allows for the introduction of amino groups at the 2- and 4-positions of the final pteridine product. The reaction with a 1,2-dicarbonyl compound proceeds similarly to the Gabriel-Isay synthesis. google.com
A documented example is the synthesis of 2,4-diamino-6,7-diphenylpteridine. This is achieved by refluxing 2,4,5,6-tetraminopyrimidine sulfate (B86663) with benzil in an aqueous solution. google.com This method provides a direct route to 2,4-diamino-6,7-diphenylpteridines, which are important scaffolds in medicinal chemistry. nih.govgoogle.com
Table 2: Synthesis of 2,4-Diamino-6,7-diphenylpteridines
| Pyrimidine Precursor | Carbonyl Precursor | Reaction Conditions | Product | Reference(s) |
| 2,4,5,6-Tetraminopyrimidine Sulfate | p,p'-Diaminobenzil Sulfate | Reflux in water | 2,4-diamino-6,7-bis(p-aminophenyl)pteridine | google.com |
| 2,4,5,6-Tetraminopyrimidine | p,p'-Diacetamidobenzil | Reflux in water/ethanol (B145695) | 2,4-diamino-6,7-bis(p-acetamidophenyl)pteridine | google.com |
| 5,6-diamino-2,4-bis(4-methylpiperazin-1-yl)pyrimidine | Benzil | Reflux | 2,4-bis(4-methylpiperazin-1-yl)-6,7-diphenylpteridine | nih.gov |
Gabriel-Isay (Gabriel-Colman) Cyclocondensation with 5,6-Diaminopyrimidines and α-Diketones (e.g., Benzil)
Advanced Synthetic Pathways for Functionalized 6,7-Diphenylpteridines
To create more complex and functionally diverse this compound derivatives, multi-step synthetic routes are often necessary. These pathways utilize reactive intermediates that allow for the stepwise introduction of various functional groups onto the pteridine core.
Functionalization of the pteridine ring can be achieved by nucleophilic substitution reactions on pre-formed this compound systems. A common strategy involves the displacement of a mercapto (-SH) or methylthio (-SCH₃) group at the 2-position with various amines. researchgate.net
For example, 4-amino-2-methylthio-6,7-diphenylpteridine can serve as a versatile intermediate. tandfonline.com The methylthio group at the C-2 position is a good leaving group and can be displaced by primary or secondary amines, often by heating the pteridine with an excess of the desired amine, which may also serve as the solvent. nih.govtandfonline.com This approach has been used to prepare 2-substituted 4-amino-6,7-diphenylpteridines, such as the 2-morpholino and 2-piperidino derivatives. nih.govtandfonline.com
A powerful method for the synthesis of diversely substituted pteridines involves the use of dichloro intermediates. researchgate.net A hypothetical 2,4-dichloro-6,7-diphenylpteridine would be a highly valuable precursor. Dichloropteridines exhibit differential reactivity, with the chlorine atom at the 4-position being more susceptible to nucleophilic attack than the one at the 2-position. nih.gov
This regioselectivity allows for the stepwise and controlled introduction of different nucleophiles. For instance, reaction with one equivalent of an amine would preferentially substitute the C4-chloro group. The resulting 2-chloro-4-amino-6,7-diphenylpteridine could then be reacted with a second, different amine to substitute the C2-chloro group, leading to the formation of unsymmetrically substituted 2,4-diaminopteridine (B74722) derivatives. While this specific intermediate for the diphenyl series is not detailed in the provided context, the general strategy using 2,4-dichloropteridines is a well-established route for creating functionalized pteridines. nih.govresearchgate.net
This category encompasses the fundamental ring-forming reactions that build the pteridine nucleus from separate pyrimidine and carbonyl-containing fragments. The Gabriel-Isay synthesis, using 5,6-diaminopyrimidines and benzil, is the most prominent example of this strategy for obtaining the 6,7-diphenyl moiety. mdpi.comorientjchem.orgresearchgate.net
Alternative cyclization strategies offer routes to different substitution patterns. For instance, the Timmis synthesis involves the base-catalyzed condensation of a 4-amino-5-nitrosopyrimidine with a compound containing an active methylene (B1212753) group, such as benzyl (B1604629) methyl ketone. orientjchem.orgresearchgate.net Subsequent reduction of the nitroso group and cyclization would lead to the pteridine ring.
Another reported cyclization involves reacting a freshly prepared 2-amino-5,6-diamino-4-ethylamino-6-hydroxypyrimidine with benzoin (an α-hydroxyketone) in a mixture of ethanol and acetic acid. This reaction yields 2-amino-7,8-dihydro-4-hydroxy-6,7-diphenylpteridine, demonstrating that precursors other than α-diketones can be used to form the pyrazine ring, in this case resulting in a dihydro-pteridine derivative. rsc.org
Introduction of Substituents at Specific Positions (e.g., C-2, C-4, C-7)
The functionalization of the this compound scaffold at the C-2, C-4, and C-7 positions is critical for developing new derivatives. Strategic introduction of substituents is typically achieved from pre-formed pteridine rings or their immediate precursors.
Substitution at the C-4 Position: A common and effective strategy for introducing a variety of substituents at the C-4 position involves the initial synthesis of a 4-chloro derivative, which serves as a versatile intermediate. The process generally begins with the preparation of 6,7-diphenylpteridin-4-ol. This precursor is then treated with phosphoryl chloride (POCl₃), often in the presence of dimethylformamide (DMF), to yield 4-chloro-6,7-diphenylpteridine. ijpbs.com The chlorine atom at the C-4 position is highly susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing groups.
For instance, reacting 4-chloro-6,7-diphenylpteridine with different substituted anilines in a solvent like DMF facilitates the synthesis of a series of N-phenyl-6,7-diphenylpteridin-4-amine derivatives. ijpbs.com This reaction is typically stirred at room temperature, and the product can be isolated by precipitation in ice-cold water. ijpbs.com
Table 1: Synthesis of 4-Substituted this compound Derivatives
| Starting Material | Reagent | Conditions | Product |
| 6,7-Diphenylpteridin-4-ol | POCl₃, DMF | Heat at 120°C for 2 hours | 4-Chloro-6,7-diphenylpteridine ijpbs.com |
| 4-Chloro-6,7-diphenylpteridine | Aniline | DMF, Room Temp., 2 hours | N-phenyl-6,7-diphenylpteridin-4-amine ijpbs.com |
| 4-Chloro-6,7-diphenylpteridine | 4-Nitroaniline | DMF, Room Temp., 1.5 hours | N-(4-nitrophenyl)-6,7-diphenylpteridin-4-amine ijpbs.com |
| 4-Chloro-6,7-diphenylpteridine | 4-Chloroaniline | DMF, Room Temp., 2 hours | N-(4-chlorophenyl)-6,7-diphenylpteridin-4-amine ijpbs.com |
Substitution at the C-2 and C-4 Positions: Stepwise introduction of different amino substituents at the C-2 and C-4 positions is a more complex process that requires careful planning. One established route begins with 4,6-diamino-2-thiopyrimidine, which is first S-methylated using methyl iodide to produce 4,6-diamino-2-methylthiopyrimidine. researchgate.net The synthesis proceeds through 5-nitrosation, followed by the displacement of the 2-methylthio group with a desired amine (e.g., 1-methylpiperazine). researchgate.nettandfonline.com The nitroso group is then reduced to an amino group using sodium dithionite, and subsequent cyclization with benzil yields the 2,4-diamino-6,7-diphenylpteridine derivative. researchgate.netnih.gov
It has also been shown that direct nucleophilic substitution on a pre-existing pteridine can be effective. For example, reacting 4-amino-2-methylthio-6,7-diphenylpteridine with a large excess of an amine, such as morpholine (B109124) or piperidine (B6355638), which also acts as the solvent, yields the corresponding 2-substituted-4-amino-6,7-diphenylpteridines. tandfonline.comnih.gov
Substitution at the C-7 Position: Functionalization of the C-7 position can be achieved through nucleophilic substitution reactions. One reported method involves the use of a Grignard reagent with the pteridine core. orientjchem.org This reaction, followed by an oxidation step, results in the formation of a new carbon-carbon bond on the pyrazine ring, specifically at the C-7 position. orientjchem.org
Synthesis of Key this compound-Dione Systems
Pteridine-2,4-diones, commonly known as lumazines, are an important class of pteridine derivatives. The synthesis of this compound-2,4-dione systems (6,7-diphenyllumazines) is most commonly achieved through the condensation of a 5,6-diaminouracil (B14702) derivative with benzil (1,2-diphenylethane-1,2-dione). orientjchem.orgorientjchem.org
The reaction involves heating a 5,6-diaminouracil, which can be substituted at the N-1 and N-3 positions, with benzil in a suitable solvent. For example, refluxing 5,6-diamino-1,3-dimethyluracil (B14760) hydrochloride with benzil in ethanol in the presence of a base like triethylamine (B128534) (TEA) yields 1,3-dimethyl-6,7-diphenylpteridine-2,4(1H,3H)-dione. raco.cat The reaction proceeds through intramolecular cyclodehydration and subsequent aromatization to form the stable pteridine-dione ring system. raco.cat This method provides a direct and efficient route to N-substituted 6,7-diphenyllumazines.
Another example involves refluxing 5,6-diamino-1-(2-chlorobenzyl)uracil with benzil to produce 1-(2-chlorobenzyl)-6,7-diphenylpteridine-2,4(1H,3H)-dione. nih.gov
Table 2: Synthesis of this compound-Dione Derivatives
| 5,6-Diaminouracil Precursor | Reagent | Conditions | Product |
| 5,6-Diamino-1,3-dimethyluracil hydrochloride | Benzil | Ethanol, TEA, Reflux 4-6 hours | 1,3-Dimethyl-6,7-diphenylpteridine-2,4(1H,3H)-dione raco.cat |
| 5,6-Diamino-1-(2-chlorobenzyl)uracil | Benzil | DMF, Reflux | 1-(2-Chlorobenzyl)-6,7-diphenylpteridine-2,4(1H,3H)-dione nih.gov |
A more novel approach utilizes pyrimido[5,4-c] ijpbs.comCurrent time information in Bangalore, IN.derpharmachemica.comoxadiazin-3(5H)-one as a starting material. clockss.org This bicyclic system reacts with carbanions generated from β-dicarbonyl compounds, leading to the formation of 6,7-disubstituted pteridine-2,4-diones with high regioselectivity. clockss.org
Chemical Reactivity and Transformative Reactions of 6,7 Diphenylpteridine Scaffold
Nucleophilic Reactivity on the Pteridine (B1203161) Ring System
The pteridine ring system is inherently electron-deficient due to the presence of four electronegative nitrogen atoms. This electronic feature significantly lowers the electron density of the carbon atoms within the rings, making the scaffold highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netuomustansiriyah.edu.iq All carbon atoms in the pteridine nucleus are potential sites for nucleophilic attack, but the reactivity is most pronounced at positions that bear a suitable leaving group.
The general mechanism for nucleophilic substitution on the pteridine ring involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. uomustansiriyah.edu.iq The presence of substituents on the ring can further influence the regioselectivity of the attack. For the 6,7-diphenylpteridine scaffold, nucleophilic substitutions are most commonly observed on the pyrimidine (B1678525) moiety at the C2 and C4 positions, especially when they are substituted with good leaving groups like halogens. thieme-connect.de
Reactions Involving Alkylamino Substitutions and Their Regioselectivity
The introduction of alkylamino groups is a common strategy for modifying the this compound scaffold. These substitutions typically proceed via a nucleophilic aromatic substitution mechanism, where an amine acts as the nucleophile. The regioselectivity of these reactions is highly dependent on the nature and position of the leaving groups on the pteridine core.
For instance, derivatives such as 2,4-dichloro-6,7-diphenylpteridine can be selectively functionalized. The C4 position is generally more reactive towards nucleophilic attack than the C2 position. This allows for the stepwise introduction of different amino substituents. Another common precursor is a methylthio-substituted pteridine. The reaction of 4-amino-2-methylthio-6,7-diphenylpteridine with amines like morpholine (B109124) or piperidine (B6355638) results in the formation of the corresponding 2-substituted-4-amino-6,7-diphenylpteridines. nih.govresearchgate.net In these reactions, a large excess of the amine is often used as both the nucleophile and the solvent. nih.gov
Table 1: Alkylamino Substitutions on Pteridine Derivatives
| Precursor | Reagent/Nucleophile | Conditions | Product | Citation |
|---|---|---|---|---|
| 4-Amino-2-methylthio-6,7-diphenylpteridine | Morpholine | Reflux (amine as solvent) | 2-Morpholino-4-amino-6,7-diphenylpteridine | nih.govresearchgate.net |
| 4-Amino-2-methylthio-6,7-diphenylpteridine | Piperidine | Reflux (amine as solvent) | 2-Piperidino-4-amino-6,7-diphenylpteridine | nih.govresearchgate.net |
| 6-Chloropteridine | Sodium methoxide (B1231860) in Methanol (B129727) | 20°C, 30 min | 6-Methoxypteridine | thieme-connect.de |
| 7-Chloropteridine | Sodium methoxide in Methanol | Reflux, 1 hr | 7-Methoxypteridine | thieme-connect.de |
Oxidative and Reductive Transformations of the Pteridine Core
The this compound nucleus can undergo both oxidation and reduction, leading to significant structural and electronic modifications.
Oxidation: Oxidative reactions can target either the pteridine core or its substituents. For example, 2,4-diamino-6,7-diphenylpteridine can be oxidized using potassium permanganate (B83412), which converts the phenyl groups at the C6 and C7 positions into carboxylic acid groups, yielding 2,4-diaminopteridine-6,7-dicarboxylic acid. google.com Similarly, the oxidation of 1-methyl-6,7-diphenyllumazine (B9304) can be achieved with oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The pteridine ring is readily reduced to its more flexible and often more biologically active tetrahydro form. A common method involves the use of reducing agents like sodium borohydride (B1222165). orientjchem.org For example, appropriately substituted pteridines can be converted to 5,6,7,8-tetrahydropteridine (B83983) derivatives. orientjchem.org These reduced forms are typically highly reactive towards oxidation and can be challenging to isolate unless electron-withdrawing groups are present on the ring to provide stability. orientjchem.org The reduction of certain pteridine derivatives can significantly alter their biological properties, as seen in studies where the reduction of a 4-(4-methylpiperazin-1-yl) derivative increased its antioxidant potency. nih.gov
Table 2: Oxidative and Reductive Reactions
| Reactant | Reagent(s) | Product | Transformation Type | Citation |
|---|---|---|---|---|
| 2,4-Diamino-6,7-diphenylpteridine | Potassium permanganate (KMnO₄) | 2,4-Diaminopteridine-6,7-dicarboxylic acid | Oxidation | google.com |
| 1-Methyl-6,7-diphenyllumazine | Sodium borohydride (NaBH₄) | Reduced 1-methyl-6,7-diphenyllumazine derivative | Reduction | |
| Substituted Pteridine | Sodium borohydride (NaBH₄) | 5,6,7,8-Tetrahydropteridine derivative | Reduction | orientjchem.org |
Functionalization at the Pyrazine (B50134) Moiety (e.g., C-7)
Functionalization of the pyrazine portion of the this compound scaffold primarily occurs at the C6 and C7 positions. In most synthetic routes, the diphenyl substituents are installed during the initial construction of the pteridine ring system. The Gabriel-Isay synthesis, for example, involves the cyclo-condensation of a 5,6-diaminopyrimidine with benzil (B1666583) (a 1,2-dicarbonyl compound) to directly form the this compound core. orientjchem.org
However, functionalization of a pre-formed pteridine ring at the pyrazine moiety is also possible. A notable example involves the use of a Grignard reagent to introduce a new carbon-carbon bond. The reaction of a pteridine with a Grignard reagent, followed by an oxidation step, can lead to the formation of a derivative with a new substituent at the C7 position. orientjchem.org This method provides a pathway for further diversification of the pyrazine ring after the main scaffold has been assembled.
Aminolysis Reactions of Dihydroxylated this compound Derivatives
Dihydroxylated this compound derivatives, such as this compound-2,4-dione (also known as 6,7-diphenyllumazine), exist predominantly in their more stable lactam (oxo) tautomeric forms. mdpi.com Direct aminolysis of these oxo groups is generally not feasible due to the poor leaving group nature of the hydroxyl group in the lactone tautomer.
A more effective strategy involves a two-step process. First, the dihydroxy (dione) derivative is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the oxo groups into chloro substituents. orientjchem.org These resulting dichloropteridine derivatives are highly activated towards nucleophilic attack. In the second step, the chloro groups can be readily displaced by amines in an aminolysis reaction to yield the corresponding amino-substituted pteridines. This conversion of hydroxyl/oxo groups to halogens is a standard method for activating the pteridine core for subsequent nucleophilic substitutions. orientjchem.org
Conversely, hydrolysis can occur. For instance, heating 2,4-bis(methylamino)-7-phenylpteridine in hydrochloric acid can selectively hydrolyze the substituent at the C4 position, yielding 2-methylamino-7-phenylpteridin-4(3H)-one. thieme-connect.de
Table 3: Synthesis and Reactions of Dihydroxylated Derivatives
| Reactant | Reagent(s) | Conditions | Product | Reaction Type | Citation |
|---|---|---|---|---|---|
| 5,6-Diaminouracil (B14702) sulphate | Benzil | N/A | This compound-2,4(1H,3H)-dione | Ring Synthesis | mdpi.comsemanticscholar.org |
| Leucopterin (a pteridinedione) | POCl₃ / PCl₅ | Heat | Substituted Chloropteridine | Chlorination | orientjchem.org |
| 2,4-Bis(methylamino)-7-phenylpteridine | 6 M HCl | Reflux, 20 hr | 2-Methylamino-7-phenylpteridin-4(3H)-one | Hydrolysis | thieme-connect.de |
Advanced Spectroscopic and Structural Characterization of 6,7 Diphenylpteridine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 6,7-diphenylpteridine derivatives, both proton (¹H) and carbon-13 (¹³C) NMR studies offer invaluable insights into the molecular framework, including the arrangement of atoms and the electronic environment of the nuclei.
Proton (¹H) NMR Studies
Proton NMR spectroscopy of this compound derivatives reveals characteristic signals that can be assigned to specific protons within the molecule. For instance, in this compound-2,4(1H,3H)-dione, the protons on the phenyl rings typically appear as a multiplet in the aromatic region, around 7.29-7.44 ppm when measured in DMSO-d₆. mdpi.com The protons attached to the nitrogen atoms of the pteridine (B1203161) core are also observable. In the same compound, two singlets appear at 12.06 ppm and 11.73 ppm, corresponding to the N-H protons at positions 1 and 3, respectively. mdpi.com
The chemical shifts of these protons can be influenced by the solvent used and the presence of substituents on the pteridine or phenyl rings. illinois.edu For example, in a related compound, 1,3-dibutyl-6,7-diphenylpteridine-2,4(1H,3H)-dione, the proton signals are reported in CDCl₃, showing a distinct set of chemical shifts. theses.cz The study of various derivatives, such as 6,7-di(thiophen-2-yl)pteridine-2,4(1H,3H)-dione and phenanthro[9,10-g]pteridine-11,13(10H,12H)-dione, further illustrates the utility of ¹H NMR in confirming the successful synthesis and structural integrity of these complex molecules. mdpi.com
| Compound | Proton Assignment | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| This compound-2,4(1H,3H)-dione | N(1)-H | 12.06 (s) | mdpi.com |
| N(3)-H | 11.73 (s) | ||
| Phenyl-H | 7.44-7.29 (m) | ||
| 6,7-Di(thiophen-2-yl)pteridine-2,4(1H,3H)-dione | N(1)-H | 12.02 (s) | mdpi.com |
| N(3)-H | 11.69 (s) | ||
| Thiophenyl-H | 7.84 (d, J = 4.9 Hz) | ||
| Thiophenyl-H | 7.79 (d, J = 4.9 Hz) | ||
| Thiophenyl-H | 7.22-7.07 (m) | ||
| Phenanthro[9,10-g]pteridine-11,13(10H,12H)-dione | N(10)-H | 12.21 (s) | mdpi.com |
| N(12)-H | 11.84 (s) | ||
| Phenanthrene-H | 9.09-8.99 (m) | ||
| Phenanthrene-H | 8.91-7.80 (m) |
Carbon-13 (¹³C) NMR Investigations
Complementing ¹H NMR, ¹³C NMR spectroscopy provides data on the carbon skeleton of this compound compounds. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment. organicchemistrydata.org Generally, sp² hybridized carbons of the aromatic and pteridine rings resonate at lower fields (higher ppm values) compared to sp³ hybridized carbons. msu.edu
| Carbon Type | Typical Chemical Shift Range (ppm) | Reference |
|---|---|---|
| sp³ C (Alkyl) | 0 - 70 | organicchemistrydata.org |
| sp C (Alkynyl) | 70 - 100 | |
| sp² C (Aromatic/Alkenyl) | 100 - 150 | |
| sp² C (Carbonyl) | 160 - 220 | organicchemistrydata.orgmsu.edu |
Analysis of Tautomeric Forms and Protonation Patterns
Pteridine derivatives can exist in different tautomeric forms, particularly when functional groups like hydroxyl or amino groups are present. NMR spectroscopy is a powerful tool to study these equilibria. The observed chemical shifts and coupling constants can provide evidence for the predominant tautomer in a given solvent. researchgate.netepa.gov For example, in this compound-2,4(1H,3H)-dione, the presence of two distinct N-H signals in the ¹H NMR spectrum confirms the dione (B5365651) tautomeric form under the experimental conditions. mdpi.com
Furthermore, the sites of protonation can be determined by monitoring changes in the NMR spectra upon acidification. researchgate.net Protonation typically leads to significant downfield shifts of the signals for nuclei near the protonation site. researchgate.net While specific studies on the protonation of this compound were not found, research on related purine (B94841) systems like 6-mercaptopurine (B1684380) shows that protonation occurs at specific nitrogen atoms, which can be identified using ¹H and ¹⁵N NMR spectroscopy. researchgate.netepa.gov Such studies are crucial for understanding the behavior of these compounds in biological systems where pH can vary.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds.
IR spectroscopy of pteridine derivatives shows characteristic absorption bands. For example, in 1,3-dimethyl-6,7-diphenylpteridine-2,4(1H,3H)-dione, the C=O stretching vibrations are observed around 1718 and 1676 cm⁻¹. raco.cat The C-H stretching of the aromatic rings appears around 3060 cm⁻¹, while the aliphatic C-H stretching is seen at 2959 cm⁻¹. raco.cat The presence of N-H bonds in related pteridines gives rise to stretching bands in the range of 3100-3174 cm⁻¹. nih.gov The fingerprint region, typically from 600 to 1400 cm⁻¹, contains a complex pattern of bands that is unique to the molecule.
Raman spectroscopy offers complementary information to IR spectroscopy. spectroscopyonline.comnih.gov It is particularly useful for studying symmetric vibrations and bonds that have a weak dipole moment. While specific Raman data for this compound was not found in the search results, the technique is well-suited for characterizing the vibrational modes of the aromatic rings and the pteridine core. americanpharmaceuticalreview.comnih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretching | 3100 - 3174 | nih.gov |
| C-H (Aromatic) | Stretching | ~3060 | raco.cat |
| C-H (Aliphatic) | Stretching | ~2959 | raco.cat |
| C=O | Stretching | ~1725 | nih.govraco.cat |
| ~1680 | |||
| C=C (Aromatic) | Stretching | ~1549 | raco.cat |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. The resulting spectrum provides information about the conjugated π-electron system of this compound. The absorption maxima (λmax) and their intensities (molar extinction coefficient, ε) are characteristic of the molecule's electronic structure.
The electronic transitions observed in molecules like this compound are typically π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are usually intense. The n → π* transitions, which involve the excitation of a non-bonding electron (from a nitrogen atom, for example) to a π* antibonding orbital, are generally weaker.
The UV-Vis spectra of pteridine derivatives can be influenced by the solvent and the presence of substituents. sci-hub.se For example, modifications to the alloxazine (B1666890) core, which is related to the pteridine system, with different aromatic substituents can fine-tune the optical bandgap and the absorption and emission properties. mdpi.com The formation of different tautomers can also lead to multichromophoric behavior, resulting in multiple absorption bands. mdpi.com
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). researchgate.net
For this compound and its derivatives, mass spectrometry provides definitive confirmation of the molecular formula. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For example, the mass spectrum of 7-(4-methoxyphenyl)-1,3-dimethylpteridine-2,4(1H,3H)-dione shows a molecular ion peak at m/z 298, which is consistent with its calculated molecular weight. raco.cat
In addition to the molecular ion, mass spectrometry also produces a series of fragment ions, which result from the breakdown of the molecular ion. The fragmentation pattern can provide valuable structural information, helping to piece together the different components of the molecule. researchgate.net
Computational Chemistry and Theoretical Investigations of 6,7 Diphenylpteridine
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a cornerstone in the computational study of molecules like 6,7-diphenylpteridine. wikipedia.orgaps.org This method allows for the accurate calculation of ground-state properties, such as molecular geometry and electronic structure, by focusing on the electron density rather than the complex many-electron wavefunction. wikipedia.orgunitn.it DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within the molecule, which are fundamental to its chemical and physical properties. unitn.it
Theoretical studies on pteridine (B1203161) derivatives often employ DFT to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. For instance, in related pteridine systems, DFT has been used to elucidate the planarity of the pteridine core and the orientation of substituent groups. researchgate.netmdpi.com The electronic structure, including the distribution of charge and the nature of chemical bonds, is also a key output of DFT calculations, providing a basis for understanding the molecule's reactivity and intermolecular interactions. mdpi.com
| Parameter | Description |
| Methodology | Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems. wikipedia.org |
| Basis Sets | Basis sets like 6-31G* and 6-311+G** are commonly used in DFT calculations to describe the atomic orbitals. researchgate.net |
| Functionals | Hybrid functionals such as B3LYP are frequently employed to approximate the exchange-correlation energy. researchgate.netmdpi.com |
| Applications | DFT is used to predict molecular geometry, electronic properties, and spectroscopic behavior. wikipedia.org |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy reflects its capacity to accept an electron. numberanalytics.comajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. numberanalytics.comajchem-a.com
For this compound and its derivatives, the HOMO and LUMO levels are typically delocalized over the π-conjugated system of the pteridine core and the phenyl rings. researchgate.net The HOMO-LUMO gap can be calculated using DFT and provides insight into the electronic absorption properties of the molecule. A smaller gap generally corresponds to absorption at longer wavelengths. numberanalytics.comresearchgate.net The precise energies of the HOMO and LUMO, and consequently the band gap, are influenced by the specific substituents on the pteridine ring. researchgate.netaps.org
| Orbital | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital. numberanalytics.com | Relates to the ionization potential and the ability to donate electrons. researchgate.net |
| LUMO | Lowest Unoccupied Molecular Orbital. numberanalytics.com | Relates to the electron affinity and the ability to accept electrons. ajchem-a.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. numberanalytics.com | A measure of chemical reactivity and the energy of the first electronic transition. numberanalytics.comajchem-a.com |
Theoretical Prediction of Spectroscopic Properties (e.g., Absorption, Emission)
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of organic molecules, including their UV-Vis absorption and emission spectra. researchgate.netnih.gov These calculations can determine the energies of electronic transitions between the ground state and various excited states, which correspond to the absorption of light at specific wavelengths. researchgate.net
For pteridine derivatives, theoretical predictions of UV-Vis spectra can help to interpret experimental data and understand the nature of the electronic transitions involved. For example, calculations can identify whether an absorption band corresponds to a π-π* transition localized on the pteridine core or a charge-transfer transition involving the phenyl substituents. researchgate.net The accuracy of these predictions depends on the chosen functional and basis set, with methods like CAM-B3LYP often providing good agreement with experimental spectra for similar systems. researchgate.netresearchgate.net By simulating the spectra, researchers can gain a deeper understanding of how structural modifications influence the color and photophysical properties of this compound.
| Spectroscopic Property | Computational Method | Information Obtained |
| UV-Vis Absorption | Time-Dependent DFT (TD-DFT) researchgate.net | Predicts absorption wavelengths (λmax) and oscillator strengths, corresponding to electronic transitions. researchgate.net |
| Emission (Fluorescence) | TD-DFT, State-Specific (SS) approaches researchgate.net | Predicts emission wavelengths, providing insight into the properties of the first excited state. |
| Vibrational Spectra (IR/Raman) | DFT | Calculates vibrational frequencies and intensities, aiding in the identification of functional groups. |
Energetic Analysis of Isomerization Processes and Tautomeric Stability
Pteridine derivatives can potentially exist in different isomeric and tautomeric forms. Computational chemistry offers a powerful tool to investigate the relative stabilities of these different structures. By calculating the total electronic energy of each isomer or tautomer, it is possible to determine the most stable form and the energy barriers for interconversion. researchgate.netnih.gov
For a related compound, this compound-2,4(1H,3H)-dione, theoretical calculations have shown that the alloxazine (B1666890) form is more stable than the isoalloxazine form, with a calculated isomerization energy of 0.09 eV. mdpi.comsemanticscholar.org This type of analysis is crucial for understanding which tautomer is likely to be present under different conditions, which in turn affects the molecule's chemical and biological properties. DFT calculations are well-suited for these studies, providing reliable energetic comparisons between different molecular structures. mdpi.comnih.gov
| Isomeric Form | Relative Stability | Isomerization Energy (eV) |
| Alloxazine | More Stable mdpi.comsemanticscholar.org | 0.09 mdpi.comsemanticscholar.org |
| Isoalloxazine | Less Stable mdpi.comsemanticscholar.org |
Molecular Dynamics Simulations for Conformational Analysis
While DFT calculations are excellent for determining the properties of a single, static molecular structure, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.netnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different conformations that a molecule can adopt. researchgate.netmun.ca
For a flexible molecule like this compound, which has phenyl rings that can rotate, MD simulations can be used to perform a conformational analysis. mun.ca This involves identifying the various low-energy conformations (rotamers) and determining their relative populations. mun.ca Understanding the conformational landscape is important because different conformations can have different properties and may interact differently with their environment. MD simulations can reveal the flexibility of the molecule and the barriers to rotation of the phenyl groups, providing a more complete picture of its behavior in solution or in a biological system. mdpi.comfortunejournals.com
| Simulation Aspect | Description | Insights Gained |
| Conformational Sampling | Exploring the different spatial arrangements of the atoms in the molecule. mun.ca | Identification of stable and metastable conformations, and the flexibility of the molecule. mun.cafortunejournals.com |
| Solvent Effects | Simulating the molecule in the presence of explicit solvent molecules. mun.ca | Understanding how the solvent influences the conformational preferences and dynamics. |
| Intermolecular Interactions | Analyzing the non-covalent interactions between the molecule and its surroundings. | Predicting how the molecule might bind to a receptor or self-assemble. |
Applications of 6,7 Diphenylpteridine in Materials Science and Organic Electronics
Development of Organic Electronic Materials
The exploration of 6,7-diphenylpteridine and its derivatives as organic electronic materials is a growing area of research. These materials exhibit properties that make them suitable for use in various electronic devices.
Exploration as Bio-Organic Semiconductors
Bio-inspired and bio-compatible organic conjugated materials are gaining significant attention for their potential in future bio-organic semiconductor technologies. mdpi.com These materials offer sustainability, biocompatibility, and potentially low production costs, making them ideal candidates for applications such as diagnostic implants and biodegradable electronics. mdpi.com
Within this context, flavins and their derivatives, which include the this compound scaffold, are particularly noteworthy due to their versatile chemical nature. mdpi.comsemanticscholar.org Research into bio-inspired conjugated materials based on the alloxazine (B1666890) core, a key component of the flavin structure, has shown that modifying this core with aromatic substituents, such as the phenyl groups in this compound, allows for the fine-tuning of their properties. semanticscholar.org Specifically, a derivative, this compound-2,4(1H,3H)-dione, has been synthesized and characterized as part of the investigation into novel riboflavin-inspired conjugated bio-organic semiconductors. mdpi.com The synthesis of these flavin derivatives often requires rigorous purification methods, such as digestion in boiling methanol (B129727) and vacuum sublimation, to achieve the high purity necessary for optical and electrochemical measurements. mdpi.comsemanticscholar.org
Investigations into Electrochemical Properties (e.g., Reversible Redox Behavior, Potentials)
The electrochemical properties of materials are crucial for their application in electronic devices. For instance, the electrochemical behavior of catechol derivatives with various heterocyclic fragments has been studied, revealing how different substituents affect their redox potentials. beilstein-journals.org Similarly, the electrochemical properties of novel composite materials like La0.9MnO3–LaFeO3 have been investigated to understand their potential as electrocatalysts. mdpi.com
In the context of pteridine (B1203161) derivatives, the modification of the alloxazine core with aromatic substituents has been shown to influence their redox potentials. scribd.com The electrochemical properties of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines have been investigated, with their HOMO/LUMO energy levels estimated through cyclic voltammetry measurements. nih.gov While direct electrochemical data for this compound itself is not extensively detailed in the provided context, the studies on related flavin derivatives indicate that the pteridine core is electrochemically active and its properties can be tuned through chemical modification. semanticscholar.orgscribd.com
Studies on Low Band-Gap Materials
The band gap of a material is a key determinant of its optical and electrical properties and is crucial for its application in optoelectronic devices. mdpi.comlibretexts.org Materials with low band gaps are particularly important for applications such as infrared photodetectors and thermoelectrics. libretexts.org
Research into flavin derivatives has demonstrated that modifying the alloxazine core with aromatic substituents can effectively tune the optical band gap. semanticscholar.org The optical band gap values for a series of these chromophores were determined from their absorption and emission spectra, with values ranging from 2.4 to 3.3 eV. mdpi.com This ability to tune the band gap is essential for designing materials with specific optical and electronic characteristics. semanticscholar.org For instance, studies on metal oxide thin films have shown how factors like crystalline quality and doping levels can influence the band gap energy. mdpi.com
Synthesis and Characterization of Ambipolar Transporting Materials
Ambipolar transporting materials, which can conduct both electrons and holes, are essential components in various organic electronic devices. Fullerenes and their derivatives, such as sigmaaldrich.comPCBM, are well-known n-type organic semiconductors that can be blended with p-type polymers to create ambipolar materials for photovoltaic cells and organic field-effect transistors (OFETs). nih.gov
While the provided information does not explicitly detail the synthesis and characterization of this compound as an ambipolar transporting material, the foundational work on related bio-organic semiconductors and the ability to tune their electronic properties suggest a potential avenue for future research. The development of novel organic semiconductors with tailored properties is an active area of investigation. researchgate.nettheses.cz
Advanced Organic Pigments and Fluorophores
The optical properties of this compound derivatives make them interesting candidates for use as advanced organic pigments and fluorophores. The modification of the alloxazine core with aromatic substituents has been shown to allow for the fine-tuning of absorption and emission properties. semanticscholar.org For example, a derivative, l,3-dibutyl-6,7-diphenylpteridine-2,4(l//,3//)-dione, is described as a yellowish oil with blue emission under 365 nm UV light. biointerfaceresearch.com This demonstrates the potential of this class of compounds to be developed into novel dyes and fluorescent markers. The photophysical properties of related heterocyclic compounds, such as 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines, have also been investigated, showing how different aryl substituents impact their absorption and fluorescence characteristics. nih.gov
Electrochemical Polymerization Studies Involving this compound Scaffolds
Electrochemical polymerization is a versatile method for creating conductive polymer films with a wide range of applications. researchgate.netscispace.com This technique allows for the synthesis of polymers directly onto an electrode surface, facilitating further electrochemical characterization. scispace.com The process is influenced by various factors, including the electrode material, electrolyte composition, and the nature of the monomer. Current time information in Bangalore, IN.
Recent studies have explored the electrochemical copolymerization of complex monomers containing a 6,7-diphenyl-quinoxaline moiety, which is structurally related to this compound. For example, a copolymer was synthesized from 6,7-diphenyl-4,9-di(selenophen-2-yl)- mdpi.comresearchgate.netthiadiazolo[3,4-g]quinoxaline and 3,3'-didecyl-3,4-propylenedioxythiophene. The resulting copolymers were analyzed for their electrochemical and spectroelectrochemical properties, indicating the potential for creating novel materials with tailored characteristics. While direct electrochemical polymerization of this compound is not detailed, the studies on related structures highlight the feasibility of incorporating such scaffolds into conductive polymers.
Data Tables
Table 1: Investigated Properties of this compound and Related Compounds
| Compound/Material Class | Investigated Property | Key Findings |
| This compound-2,4(1H,3H)-dione | Bio-organic semiconductor potential | Synthesized as part of a study on riboflavin-inspired conjugated bio-organic semiconductors. mdpi.com |
| Flavin Derivatives (general) | Electrochemical properties | Modification with aromatic substituents allows for tuning of redox potentials. scribd.com |
| Flavin Derivatives (general) | Optical band gap | Modification with aromatic substituents allows for fine-tuning of the optical band gap. semanticscholar.org |
| l,3-dibutyl-6,7-diphenylpteridine-2,4(l//,3//)-dione | Fluorescence | Exhibits blue emission under 365 nm UV light. biointerfaceresearch.com |
| Poly(6,7-diphenyl-4,9-di(selenophen-2-yl)- mdpi.comresearchgate.netthiadiazolo[3,4-g]quinoxaline-co-3,3'-didecyl-3,4-propylenedioxythiophene) | Electrochemical and spectroelectrochemical properties | Copolymers were successfully synthesized and characterized. |
Incorporation into π-Conjugated Systems for Optoelectronic Applications
The field of organic electronics leverages the unique properties of π-conjugated organic molecules and polymers for applications in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). ucm.es A cornerstone of designing high-performance materials for these technologies is the donor-acceptor (D-A) concept. rsc.orgmdpi.com This molecular design strategy involves linking electron-rich (donor) units with electron-deficient (acceptor) units within the same π-conjugated backbone. rsc.org This architecture allows for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn controls the optical bandgap, absorption spectrum, and charge transport properties of the material. chemistryviews.orgpkusz.edu.cn
Pteridine and its derivatives are recognized as a class of organic compounds with π-conjugated backbones, making them potential candidates for use as organic semiconductors. mdpi.com The pteridine ring system, being a nitrogen-containing heterocycle, is inherently electron-deficient. This characteristic makes it a suitable building block to function as the acceptor component in D-A type polymers. Quantum chemical studies on the parent pterin (B48896) molecule confirm the distribution of electronic charge and electrostatic potential across the heterocyclic system, providing a fundamental basis for its electron-accepting nature. researchgate.net
The this compound unit, specifically, can be envisioned as a functional acceptor moiety for incorporation into π-conjugated polymers. The electron-deficient pteridine core would serve to lower the LUMO energy level of the resulting polymer, a critical factor for enabling efficient electron injection and transport in n-type or ambipolar materials. chemistryviews.org The phenyl groups at the 6 and 7 positions would influence the polymer's processing characteristics, such as solubility in organic solvents, and its solid-state morphology through intermolecular π-π stacking interactions. pkusz.edu.cn
Detailed Research Findings
While specific research on polymers incorporating the this compound unit is not extensively documented, the principles of molecular engineering in D-A polymers allow for a projection of its potential impact. By employing synthetic methods such as Suzuki or Stille cross-coupling reactions, a di-halogenated or di-boronated this compound monomer could be copolymerized with various electron-donating comonomers (e.g., thiophene, fluorene, carbazole (B46965) derivatives). mdpi.commdpi.com
The incorporation of such an acceptor unit would be expected to yield a polymer with a relatively low LUMO energy level. For instance, D-A-A (Donor-Acceptor-Acceptor) polymers have been shown to have noticeably lower LUMO levels compared to their D-A counterparts, while the HOMO level remains relatively unchanged. chemistryviews.org This selective tuning of frontier molecular orbitals is a key strategy in designing materials for specific electronic applications.
The table below illustrates the hypothetical optoelectronic properties of a polymer, designated as P(Donor-DPP), which incorporates a this compound (DPP) unit as the acceptor and a generic thiophene-based unit as the donor. The data are based on typical values observed for D-A polymers with similar electron-deficient cores.
Table 1: Hypothetical Optoelectronic Properties of a this compound-Based Polymer
| Property | Value | Method of Determination |
|---|---|---|
| HOMO Energy Level | -5.45 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -3.50 eV | CV and Optical Bandgap |
| Electrochemical Bandgap | 1.95 eV | From CV |
| Optical Bandgap (Egopt) | 1.88 eV | UV-vis Absorption Onset |
| Absorption Maximum (λmax) | 550 nm | UV-vis Spectroscopy |
The performance of such a polymer in an optoelectronic device, for example an organic solar cell, would depend critically on these energy levels. The HOMO level of the polymer donor must align with the work function of the anode for efficient hole extraction, while its LUMO level must be higher than that of the electron acceptor material (like a fullerene derivative) to provide a driving force for charge separation. rsc.org
The table below presents projected performance parameters for a hypothetical bulk heterojunction (BHJ) solar cell using our illustrative P(Donor-DPP) polymer as the donor material and an acceptor like PC₇₁BM.
Table 2: Projected Photovoltaic Performance of a P(Donor-DPP):PC₇₁BM Device
| Parameter | Symbol | Projected Value |
|---|---|---|
| Open-Circuit Voltage | VOC | 0.85 V |
| Short-Circuit Current Density | JSC | 10.5 mA/cm² |
| Fill Factor | FF | 0.60 |
The development of novel electron-deficient building blocks is a crucial area of research in organic electronics. rsc.orgnih.gov The exploration of pteridine-based units, such as this compound, offers a promising, yet underexplored, avenue for creating new π-conjugated materials with tailored properties for advanced optoelectronic applications.
Coordination Chemistry and Ligand Properties of 6,7 Diphenylpteridine
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving 6,7-diphenylpteridine and its derivatives typically involves the reaction of the pteridine (B1203161) ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and molar ratio of metal to ligand, plays a crucial role in the successful formation and crystallization of the desired complex.
A general approach to synthesizing these complexes involves dissolving the this compound derivative and the metal salt, such as a metal chloride or perchlorate, in a solvent like ethanol (B145695) or methanol (B129727). The mixture is then refluxed for a specific period to facilitate the coordination of the ligand to the metal center. bhu.ac.in Upon cooling, the resulting solid complex can be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and then dried. bhu.ac.in
The characterization of these newly synthesized metal complexes is essential to confirm their composition and structure. A variety of analytical and spectroscopic techniques are employed for this purpose:
Elemental Analysis (CHNS): This technique provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the complex, which helps in verifying the empirical formula.
Molar Conductance Measurements: By measuring the electrical conductivity of a solution of the complex, it is possible to determine whether the complex is an electrolyte or non-electrolyte, providing insight into whether anions are part of the coordination sphere or act as counter-ions. bhu.ac.inlibretexts.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the ligand and to observe shifts in their vibrational frequencies upon coordination to the metal ion. This is particularly useful for confirming the involvement of the pteridine nitrogen atoms in bonding with the metal.
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which can help in deducing the coordination geometry around the metal ion. byjus.com
Magnetic Susceptibility Measurements: Measuring the magnetic properties of the complex helps determine the number of unpaired electrons in the metal center, which in turn provides information about its oxidation state and coordination environment. uokerbala.edu.iq
Table 1: General Synthesis and Characterization Methods for Metal Complexes
| Technique | Purpose | Information Obtained |
| Synthesis | ||
| Solution-phase reaction | To form the metal complex | Crystalline or powdered solid product |
| Characterization | ||
| Elemental Analysis | To determine the elemental composition | Percentage of C, H, N, S |
| Molar Conductance | To determine the electrolytic nature | Nature of ions in solution |
| Infrared Spectroscopy | To identify functional groups and coordination sites | Vibrational frequencies of bonds |
| UV-Visible Spectroscopy | To study electronic transitions | Information on coordination geometry |
| Magnetic Susceptibility | To determine magnetic properties | Number of unpaired electrons, oxidation state |
| X-ray Crystallography | To determine the 3D structure | Bond lengths, bond angles, coordination geometry |
Investigation of Ligand Binding Modes and Coordination Geometries
The way in which this compound and its derivatives bind to a metal center (binding mode) and the resulting three-dimensional arrangement of the ligands around the metal (coordination geometry) are fundamental aspects of their coordination chemistry. wikipedia.org The pteridine ring system contains multiple nitrogen atoms, making various binding modes possible.
The specific binding mode adopted by the ligand is influenced by several factors, including the nature of the metal ion, its oxidation state, and the steric and electronic properties of the substituents on the pteridine ring. wikipedia.org The nitrogen atoms at positions 1, 3, 5, and 8 of the pteridine ring are all potential donor sites.
Octahedral: With a coordination number of six, the ligands are arranged at the corners of an octahedron around the metal ion. libretexts.org
Tetrahedral: For a coordination number of four, the ligands occupy the vertices of a tetrahedron. libretexts.org
Square Planar: Also for a coordination number of four, the ligands are positioned at the corners of a square around the central metal. libretexts.org
Trigonal Bipyramidal and Square Pyramidal: These geometries are common for complexes with a coordination number of five. rsc.org
The investigation of these binding modes and geometries often relies heavily on single-crystal X-ray diffraction analysis, which provides precise structural data. Spectroscopic methods, such as IR and NMR, can also offer valuable clues about the ligand's coordination behavior.
Table 2: Common Coordination Geometries and Coordination Numbers
| Coordination Number | Geometry | Example Ion |
| 2 | Linear | [Ag(NH₃)₂]⁺ |
| 4 | Tetrahedral | [Ni(CO)₄] |
| 4 | Square Planar | [PtCl₄]²⁻ |
| 5 | Trigonal Bipyramidal | [CoCl₅]²⁻ |
| 6 | Octahedral | [Co(NH₃)₆]³⁺ |
Role of this compound and Its Derivatives as N-Donating Ligands
The defining characteristic of this compound and its derivatives in coordination chemistry is their function as N-donating ligands. mdpi.com The lone pairs of electrons on the nitrogen atoms of the pteridine ring can be donated to a metal ion, forming a coordinate covalent bond. libretexts.org This interaction is a classic example of a Lewis acid-base reaction, where the metal ion acts as the Lewis acid (electron pair acceptor) and the ligand acts as the Lewis base (electron pair donor). libretexts.org
The specific nitrogen atoms involved in the coordination can vary. For instance, in some complexes, the pteridine may act as a monodentate ligand, binding through a single nitrogen atom. In other cases, it can function as a bidentate or even a polydentate ligand, coordinating to the metal center through multiple nitrogen atoms, forming stable chelate rings. youtube.com The formation of such chelate rings often enhances the thermodynamic stability of the resulting complex.
The electronic properties of the substituents on the pteridine ring can significantly influence the donor strength of the nitrogen atoms. Electron-donating groups will increase the electron density on the nitrogen atoms, making them stronger donors. Conversely, electron-withdrawing groups will decrease the electron density, potentially weakening the coordinate bond. This tunability allows for the design of ligands with specific coordination properties for various applications.
Biochemical and Biological Research Applications of 6,7 Diphenylpteridine
Modeling Studies for Pterin (B48896) Cofactors (e.g., Molybdopterin)
Pterin-containing molecules are vital across all domains of life, functioning as cofactors in a multitude of enzymatic reactions. researchgate.netresearchgate.net Molybdopterin, for example, is a pterin-based cofactor that coordinates molybdenum or tungsten, forming the catalytic heart of enzymes essential for carbon, nitrogen, and sulfur metabolism. researchgate.net The core of these vital molecules is the pteridine (B1203161) ring system.
The synthesis and study of simpler, stable pteridine derivatives like 6,7-diphenylpteridine provide a fundamental basis for understanding the more complex and often unstable natural pterin cofactors. The first synthesis of a pteridine from a pyrimidine (B1678525) ring involved condensing a 4,5-pyrimidinediamine with diphenylglyoxal, yielding 6,7-diphenyl-pteridine. nih.gov By studying the chemical, electrochemical, and photophysical properties of such synthetic models, researchers can gain insight into the intrinsic characteristics of the pterin scaffold that are essential for the biological activity of cofactors like molybdopterin and folate. researchgate.net These modeling studies help elucidate structure-activity relationships and the electronic properties that govern the pterin ring's function in C1 transfer reactions and redox processes, without the complexities introduced by the side chains and metal centers of the natural cofactors. researchgate.net
Interactions with Cellular Processes as Research Probes
Impact on Growth Inhibition in Microbial Systems (e.g., Lactobacillus arabinosus)
The compound 2,4-diamino-6,7-diphenylpteridine has been utilized as a research probe to study microbial growth inhibition. In the bacterium Lactobacillus arabinosus, this pteridine derivative acts as a growth inhibitor. nih.gov This inhibitory effect forms the basis of a detection method for a class of compounds known as 6-(substituted)purines. nih.gov Research has demonstrated that the growth inhibition of L. arabinosus by 2,4-diamino-6,7-diphenylpteridine is significantly augmented by the presence of these purine (B94841) derivatives. ijrpr.comnih.gov This synergistic inhibitory effect has been used to screen for and identify new biologically active 6-(substituted)-purines. ijrpr.com The mechanism of inhibition is linked to the disruption of metabolic pathways, likely those involving folic acid, as the combination of a 6-(substituted)purine and a folic acid analogue produces similar synergistic growth-inhibiting effects. nih.gov
**Table 1: Synergistic Growth Inhibition in Lactobacillus arabinosus*** *This table summarizes the observed interactions between 2,4-diamino-6,7-diphenylpteridine and other compounds in inhibiting the growth of L. arabinosus.
| Inhibitor/Compound | Interacting Compound | Organism | Observed Effect | Reference |
|---|---|---|---|---|
| 2,4-diamino-6,7-diphenylpteridine | 6-(substituted)-purines (e.g., kinetin) | Lactobacillus arabinosus | Augmentation of growth inhibition. | ijrpr.comnih.gov |
| Folic Acid Analogues (e.g., amethopterin) | 6-(substituted)-purines (e.g., kinetin) | Lactobacillus arabinosus | Synergistic growth-inhibiting effects. | nih.gov |
Studies on Cross-Resistance Mechanisms in Parasitic Organisms (e.g., Plasmodium gallinaceum)
In the field of parasitology, particularly in antimalarial research, derivatives of this compound have been instrumental in studying drug resistance mechanisms. Research on Plasmodium gallinaceum, a malaria parasite of fowl, has revealed important patterns of cross-resistance. Strains of P. gallinaceum made resistant to the antifolate drug proguanil (B194036) were also found to be resistant to 2,4-diamino-6,7-diphenylpteridine. scilit.com Similarly, a strain made resistant to 2:4-diamino-6:7-diisopropylpteridine also showed cross-resistance to 2,4-diamino-6,7-diphenylpteridine. nih.gov
These findings are crucial for understanding the molecular basis of antifolate resistance. They suggest that different pteridine-based drugs may share a common mechanism of action or target, and that a mutation conferring resistance to one can confer resistance to others. nih.govscilit.com Such studies help in classifying antimalarial agents and anticipating challenges in drug development, as resistance to one compound may pre-dispose the parasite to resist a whole class of structurally related drugs. hellobio.comorientjchem.org
**Table 2: Cross-Resistance Profile of 2,4-diamino-6,7-diphenylpteridine in Plasmodium gallinaceum*** *This table outlines the resistance patterns observed in strains of P. gallinaceum resistant to various antimalarial drugs.
| Primary Drug Resistance | Test Compound | Organism | Cross-Resistance Observed | Reference |
|---|---|---|---|---|
| Chlorguanide (Proguanil) | 2,4-diamino-6,7-diphenylpteridine | P. gallinaceum | Yes | scilit.comcrispr4u.jp |
| 2:4-diamino-6:7-diisopropylpteridine | 2,4-diamino-6,7-diphenylpteridine | P. gallinaceum | Yes | nih.gov |
| 2,4-diamino-6,7-diphenylpteridine | Proguanil, Pyrimethamine | P. gallinaceum | Yes | nih.gov |
| Proguanil, Pyrimethamine | Sulphadiazine | P. gallinaceum | No | nih.gov |
Investigations into Antifolate Activity in Biological Systems
Pteridine derivatives are widely investigated for their antifolate activity. Antifolates are compounds that interfere with the action of folic acid (vitamin B9), a critical component in the synthesis of DNA, RNA, and amino acids. wikipedia.orgnih.gov The compound 2,4-diamino-6,7-diphenylpteridine is recognized as a folic acid antagonist. Its mechanism of action is linked to the inhibition of enzymes in the folate pathway, such as dihydrofolate reductase (DHFR).
Research has shown that the antimalarial action of compounds like 2,4-diamino-6,7-diphenylpteridine in P. gallinaceum can be antagonized by pteroylglutamic acid (a form of folic acid), confirming its role as an antifolate. nih.govscilit.com This antagonistic relationship highlights the compound's utility as a tool to probe the folate metabolic pathway in various organisms. By studying how this and related pteridines inhibit cell growth and how that inhibition is reversed by folic acid or its downstream products, researchers can dissect the intricacies of folate metabolism and identify new targets for antimicrobial and anticancer drugs.
Application in Gene Editing Research: Modulation of Non-Homologous End-Joining (NHEJ) in CRISPR/Cas9 Systems
The CRISPR/Cas9 system is a powerful gene-editing technology that creates targeted double-strand breaks (DSBs) in DNA. researchgate.net The cell repairs these breaks primarily through two pathways: the error-prone non-homologous end-joining (NHEJ) pathway or the high-fidelity homology-directed repair (HDR) pathway. hellobio.com The choice between these pathways is critical for the outcome of gene editing. scilit.com Small molecules that can modulate these repair pathways are of significant research interest as they could potentially enhance the efficiency and precision of gene editing. wikipedia.org
While pteridine derivatives have been explored for a vast range of pharmacological activities, including anticancer and antimicrobial effects, specific research documenting the use of this compound to directly modulate the NHEJ pathway in CRISPR/Cas9 systems is not prominent in publicly available literature. ijrpr.comnih.gov General studies suggest that chromatin accessibility can affect CRISPR-Cas9 efficiency, an area where small molecules could theoretically play a role. crispr4u.jp However, a direct, documented application of this compound as a modulator of NHEJ for gene editing purposes remains an underexplored area of investigation.
Enzyme Interaction Studies and Molecular Docking (for research tool development, e.g., NUDT5)
The structural similarity of the pteridine nucleus to purines makes this compound and its analogs potential candidates for studying enzymes involved in purine and nucleotide metabolism. ijrpr.com One such enzyme is NUDT5 (Nudix Hydrolase 5), an ADP-sugar pyrophosphatase that plays a role in regulating purine metabolism and hydrolyzing modified nucleoside diphosphates like ADP-ribose. Given that NUDT5 interacts with nucleotide-based substrates, synthetic pteridine derivatives could serve as research tools or inhibitor scaffolds to probe its active site and function.
Molecular docking is a computational technique used extensively in drug discovery and molecular biology to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecule (receptor), like an enzyme. This in silico method calculates the binding affinity and preferred orientation of the ligand, providing insights into potential interactions before committing to costly and time-consuming synthesis and in vitro screening. For a target like NUDT5, docking studies with a library of pteridine derivatives could identify compounds that are predicted to bind strongly, guiding the development of potent and selective chemical probes or inhibitors to better understand NUDT5's role in cellular processes.
Table 3: Conceptual Workflow for Molecular Docking in Research Tool Development This table illustrates the typical steps involved in using molecular docking to assess the potential interaction between a compound like this compound and an enzyme target like NUDT5.
| Step | Description | Purpose |
|---|---|---|
| 1. Receptor Preparation | Obtain the 3D crystal structure of the target enzyme (e.g., NUDT5) from a database like the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges. | To prepare a computationally viable and accurate model of the enzyme's binding site. |
| 2. Ligand Preparation | Generate the 3D structure of the small molecule (e.g., this compound). Optimize its geometry and assign appropriate charges. | To create an accurate 3D representation of the potential inhibitor/probe. |
| 3. Docking Simulation | Use software (e.g., AutoDock) to systematically place the ligand into the defined binding site of the receptor in multiple conformations and orientations. | To explore the possible binding modes between the ligand and the receptor. |
| 4. Scoring and Analysis | Calculate the binding energy (e.g., in kcal/mol) for each binding pose. The lowest energy score typically represents the most stable and likely binding conformation. | To rank potential ligands based on their predicted binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions). |
| 5. Hit Selection | Select compounds with the most favorable docking scores and interaction profiles for subsequent experimental validation (in vitro enzyme assays). | To prioritize candidates for synthesis and biological testing, increasing the efficiency of the research and development process. |
Future Research Directions and Unexplored Avenues for 6,7 Diphenylpteridine
Emerging Synthetic Methodologies and Sustainable Synthesis
The synthesis of 6,7-diphenylpteridine and its derivatives is a cornerstone of its continued exploration. While traditional methods like the Gabriel-Isay synthesis, which involves the cyclo-condensation of 5,6-diaminopyrimidine with benzil (B1666583), have been effective, the future lies in developing more efficient and sustainable approaches. researchgate.net
A significant area of future work will involve expanding the diversity of substituents on the pteridine (B1203161) core. This includes the introduction of various functional groups at different positions to fine-tune the molecule's electronic and steric properties. researchgate.netgoogle.com For instance, the synthesis of 2,4-diamino-6,7-diphenylpteridine and its derivatives has been a subject of interest, with potential for further modification. google.comias.ac.in
Advanced Spectroscopic and Imaging Techniques for Real-time Studies
A deeper understanding of the dynamic behavior of this compound requires the application of advanced spectroscopic and imaging techniques. datanose.nlsouthampton.ac.uk Future research will likely employ a suite of methods to probe the molecule's structure, dynamics, and interactions in real-time.
Modern spectroscopic techniques such as fluorescence spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and various forms of mass spectrometry will continue to be crucial for characterizing newly synthesized derivatives and studying their interactions with biological targets or other molecules. southampton.ac.ukacs.orgelsevier.com Techniques like X-ray crystallography will provide detailed insights into the three-dimensional structure of this compound and its derivatives, which is essential for understanding their function. nih.gov
The development of stimuli-responsive theranostic platforms based on pteridine derivatives opens the door for real-time monitoring of processes like drug release using techniques such as photoacoustic imaging. thno.org This involves designing molecules that exhibit changes in their spectroscopic properties in response to specific environmental cues, such as pH. thno.org Confocal microscopy will also be a valuable tool for visualizing the cellular uptake and localization of pteridine-based compounds. thno.org
Integration into Novel Functional Materials and Hybrid Systems
The unique photophysical and electrochemical properties of this compound make it an attractive building block for novel functional materials and hybrid systems. mdpi.com Future research will focus on incorporating this pteridine derivative into a variety of materials to harness its potential in electronics, catalysis, and sensing.
One exciting avenue is the development of bio-inspired conjugated materials. mdpi.com By modifying the alloxazine (B1666890) core, which is structurally related to this compound, researchers can fine-tune the optical and electronic properties of these materials for applications in bio-organic semiconductors and energy storage. mdpi.com The high thermal stability of some pteridine derivatives further enhances their suitability for these applications. mdpi.com
The creation of hybrid systems, such as nanocomposites, is another promising area. ijcce.ac.ir For example, integrating pteridine derivatives with magnetic nanoparticles could lead to recyclable photocatalysts for environmental remediation. ijcce.ac.ir The ability of pteridines to act as redox mediators also suggests their potential use in green and sustainable chemistry. theses.cz
Deepening Understanding of Structure-Property Relationships for Targeted Research Applications
A fundamental goal of future research is to establish clear and predictive structure-property relationships for this compound and its derivatives. nih.govunimore.it This involves systematically modifying the molecular structure and correlating these changes with alterations in physicochemical properties and biological activity. tu-dortmund.decam.ac.uk
Quantitative structure-property relationship (QSPR) models, which utilize calculated molecular descriptors, will be instrumental in predicting properties like boiling point, solubility, and electronic characteristics. unimore.it By understanding how different substituents on the phenyl rings and the pteridine core influence these properties, researchers can design molecules with tailored functionalities for specific applications. nih.gov
For instance, in the context of drug discovery, understanding how structural modifications affect binding affinity to a particular biological target is crucial. researchgate.net Similarly, for materials science applications, elucidating the relationship between molecular structure and properties like charge transport and light absorption is essential for designing more efficient devices. cam.ac.ukmdpi.com Computational methods, such as Density Functional Theory (DFT), will play a vital role in complementing experimental studies and providing theoretical insights into these relationships. scribd.commdpi.com
Exploration of Photophysical Phenomena and Their Control
The photophysical properties of this compound, including its absorption and emission characteristics, are at the heart of its potential applications in areas like photocatalysis and bioimaging. uni-rostock.de Future research will focus on a more in-depth exploration of these phenomena and developing strategies to control them.
A key area of investigation will be the development of pteridine-based photocatalysts. uni-rostock.de By modifying the substitution pattern on the pteridine core, it is possible to create potent photocatalysts for various organic transformations, including oxidation and trifluoromethylation reactions. uni-rostock.de The structural similarity of some pteridine N-oxides to flavins suggests a rich and underexplored area of reactivity. uni-rostock.de
Furthermore, the multichromophoric behavior observed in some flavin derivatives, which is thought to result from intramolecular proton transfer, presents an intriguing avenue for exploration in this compound systems. mdpi.com Understanding and controlling such phenomena could lead to the development of novel sensors and molecular switches. Advanced spectroscopic techniques, including time-resolved spectroscopy, will be essential for unraveling the complex photophysical pathways and dynamics of these molecules. southampton.ac.ukarxiv.orgnih.gov
Compound Information Table
| Compound Name |
| This compound |
| 5,6-diaminopyrimidine |
| Benzil |
| 2,4-diamino-6,7-diphenylpteridine |
| Alloxazine |
| Pteridine N-oxide |
| Flavins |
Research Findings Table
| Research Area | Key Findings and Future Directions |
| Emerging Synthetic Methodologies | Development of catalytic, continuous-flow, and one-pot syntheses for improved efficiency and sustainability. researchgate.netijfmr.combeilstein-journals.orgderpharmachemica.com |
| Advanced Spectroscopic Techniques | Utilization of fluorescence spectroscopy, NMR, mass spectrometry, and X-ray crystallography for detailed structural and dynamic analysis. southampton.ac.ukacs.orgelsevier.comnih.gov |
| Functional Materials | Integration into bio-inspired conjugated materials and nanocomposites for applications in electronics and photocatalysis. mdpi.comijcce.ac.ir |
| Structure-Property Relationships | Use of QSPR models and DFT calculations to predict properties and guide the design of molecules with targeted functionalities. nih.govunimore.itmdpi.com |
| Photophysical Phenomena | Exploration of photocatalytic activity and control of photophysical properties through structural modification for applications in sensing and molecular switching. mdpi.comuni-rostock.de |
Q & A
Q. What are the established synthetic protocols for 6,7-Diphenylpteridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is synthesized via nucleophilic substitution reactions. For example, reacting pteridine derivatives (e.g., 6,7-dichloropteridine) with phenyl Grignard reagents under anhydrous conditions at 0–5°C yields the target compound. Alternative routes include using potassium permanganate (KMnO₄) as an oxidizing agent in the presence of ethylamine or tert-butylamine to introduce substituents at the C-4 position .
- Critical Variables : Solvent polarity (e.g., THF vs. DMF), temperature control, and stoichiometric ratios of reactants significantly impact yield (typically 40–65%) and purity.
- Optimization Tip : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol enhances purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, 400 MHz) identifies aromatic proton environments (δ 7.2–8.1 ppm for phenyl groups) and confirms substitution patterns. ¹³C NMR resolves carbon skeleton integrity .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by area normalization) .
- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ m/z 297.1) confirms molecular weight .
Q. What solubility and stability data are available for this compound in common solvents?
- Methodological Answer :
- Solubility :
| Solvent | Solubility (mg/mL, 25°C) | Temperature Dependence |
|---|---|---|
| DMSO | 12.5 ± 0.3 | Stable up to 50°C |
| Ethanol | 4.2 ± 0.1 | Decomposes above 60°C |
| Water | <0.1 | pH-sensitive |
| (Data derived from equilibrium solubility studies ) |
- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How do structural modifications of this compound influence its inhibitory activity against viral polymerases?
- Methodological Answer :
- SAR Strategy : Parallel synthesis of pteridine derivatives with substituents at C-2, C-4, and phenyl rings reveals:
- Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups at C-4 enhance HCV NS5B polymerase inhibition (IC₅₀: 0.8–1.2 µM vs. 2.5 µM for parent compound) by improving π-π stacking with the active site .
- Steric Effects : Bulky tert-butyl groups reduce activity due to steric hindrance (IC₅₀ > 10 µM) .
- Experimental Design : Use enzyme-linked immunosorbent assays (ELISAs) and molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .
Q. What computational approaches are effective for modeling the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations predict HOMO-LUMO gaps (~3.2 eV), indicating redox activity relevant to enzyme inhibition .
- Molecular Dynamics (MD) Simulations : Simulate solvation dynamics in water/DMSO mixtures (NAMD software) to assess conformational stability under physiological conditions .
- Validation : Compare computed IR spectra with experimental FT-IR data to refine force field parameters .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Root Cause Analysis : Discrepancies often arise from assay variability (e.g., cell line differences, enzyme source purity) or inconsistent compound handling (e.g., degradation during storage) .
- Mitigation Strategies :
Standardized Protocols : Adopt WHO-recommended assays (e.g., luciferase-based reporter systems for viral inhibition) .
Blinded Replication : Collaborate with independent labs to validate key findings under identical conditions .
Meta-Analysis : Use statistical tools (e.g., Cochrane Review) to aggregate data from multiple studies and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
